DMPQ Dihydrochloride

Kinase Selectivity Profiling Chemical Biology Target Deconvolution

Broad-spectrum PDGFR inhibitors like Imatinib confound phenotypic interpretation due to multi-kinase cross-reactivity, obscuring PDGFRβ-specific mechanisms. DMPQ dihydrochloride resolves this with >100-fold selectivity over EGFR, erbB2, p56, PKA, and PKC (IC50 80 nM). - Exclusive PDGFRβ target engagement eliminates off-target ambiguity in VSMC migration, atherosclerosis, and vascular inflammation models. - Aqueous solubility ≥100 mM enables DMSO-free dosing for automated HCS/HTS platforms and uniform in vivo formulation. - Dual suppression of NF-κB nuclear translocation enables dissection of RTK-inflammatory crosstalk.

Molecular Formula C16H16Cl2N2O2
Molecular Weight 339.2 g/mol
CAS No. 1123491-15-5
Cat. No. B607160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMPQ Dihydrochloride
CAS1123491-15-5
SynonymsDMPQ dihydrochloride
Molecular FormulaC16H16Cl2N2O2
Molecular Weight339.2 g/mol
Structural Identifiers
InChIInChI=1S/C16H14N2O2.2ClH/c1-19-13-8-15-14(16(9-13)20-2)7-12(10-18-15)11-3-5-17-6-4-11;;/h3-10H,1-2H3;2*1H
InChIKeyYBBAOKYVJCNJIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DMPQ Dihydrochloride: Selective PDGFRβ Inhibitor


DMPQ dihydrochloride (5,7-Dimethoxy-3-(4-pyridinyl)quinoline dihydrochloride) is a small-molecule kinase inhibitor that targets the β-type platelet-derived growth factor receptor (PDGFRβ) with an in vitro IC50 of 80 nM . Its defining characteristic is exceptional target selectivity, exhibiting greater than 100-fold discrimination against a panel of off-target kinases, including epidermal growth factor receptor (EGFR) tyrosine kinase, erbB2, p56, protein kinase A (PKA), and protein kinase C (PKC) . This chemical probe enables precise interrogation of PDGFRβ-mediated signaling pathways in vascular biology, oncology, and neurobiology, and is distinct from broad-spectrum, multi-targeted PDGFR antagonists .

PDGFRβ pathway inhibition study fit
High kinase selectivity research workflow
Aqueous-soluble dihydrochloride salt form

DMPQ Selectivity vs. Multi-Targeted Inhibitors


Generic substitution of DMPQ with broad-spectrum PDGFR inhibitors such as Imatinib or Sunitinib introduces significant experimental confounding due to divergent target engagement profiles. While Imatinib and Sunitinib potently inhibit PDGFRβ, they also simultaneously suppress a wide array of other kinases (e.g., BCR-ABL, c-KIT, VEGFR2, and Src family kinases) at clinically relevant or overlapping concentrations [1]. This multi-targeted activity obscures the attribution of any observed phenotypic effect specifically to PDGFRβ signaling [2]. DMPQ dihydrochloride, in contrast, provides a high degree of target exclusivity (>100-fold selectivity over a panel of common off-targets), allowing researchers to deconvolute PDGFRβ-specific functions from the compensatory or synergistic effects of co-inhibited pathways .

! Multi-targeted PDGFR inhibitors (e.g., Imatinib, Sunitinib) may engage BCR-ABL, c-KIT, or VEGFR2, obscuring PDGFRβ-specific pathway attribution.
! Nilotinib shares PDGFRβ potency but carries BCR-ABL liability; target engagement profile may confound PDGFRβ-only readouts.
! Poorly water-soluble free bases or generic analogs may require DMSO, introducing solvent-related artifacts or cytotoxicity.

DMPQ Differentiation Evidence


Kinase Selectivity vs. Multi-Targeted Inhibitors

DMPQ dihydrochloride demonstrates a markedly cleaner kinase selectivity profile compared to clinically used PDGFR inhibitors Imatinib and Sunitinib. DMPQ exhibits >100-fold selectivity for PDGFRβ over off-targets like EGFR, PKA, and PKC . In contrast, Imatinib inhibits PDGFRβ with an IC50 of approximately 72-100 nM, but also potently inhibits BCR-ABL (IC50 ~ 600 nM) and c-KIT (IC50 ~ 100 nM) [1]. Sunitinib, while a more potent PDGFRβ inhibitor (IC50 ~ 2 nM), simultaneously inhibits VEGFR2 (IC50 ~ 80 nM) and other RTKs, making it a pan-kinase inhibitor .

Kinase Selectivity vs. Multi-Targeted
Cross-study comparable
DMPQ: >100-fold selectivity for PDGFRβ over EGFR, erbB2, p56, PKA, PKC. Imatinib PDGFRβ IC50 72–100 nM but also inhibits c-KIT (~100 nM) and BCR-ABL (~600 nM). Sunitinib PDGFRβ IC50 2 nM but inhibits VEGFR2 (80 nM).
Supports PDGFRβ-specific pathway deconvolution.
In vitro kinase assays, recombinant human kinase domains.
Kinase Selectivity Profiling Chemical Biology Target Deconvolution

PDGFRβ Potency vs. Nilotinib

DMPQ dihydrochloride and Nilotinib exhibit comparable nanomolar potency against PDGFRβ in cell-free kinase assays. DMPQ inhibits PDGFRβ with an IC50 of 80 nM , while Nilotinib inhibits PDGFRβ with a reported IC50 of 71 nM [1].

PDGFRβ Potency vs. Nilotinib
Cross-study comparable
DMPQ IC50 80 nM; Nilotinib IC50 71 nM (1.13-fold difference).
Reported comparable target engagement.
Cell-free kinase assay, human PDGFRβ.
Receptor Tyrosine Kinase Vascular Biology PDGFR Pharmacology

Functional Selectivity in VSMC Migration

In functional assays using human vascular smooth muscle cells (VSMCs), DMPQ specifically inhibits PDGF-BB-induced migration without affecting baseline cell viability or other signaling pathways that are typically modulated by less selective kinase inhibitors. DMPQ treatment effectively blocked PDGF-stimulated phosphorylation of PDGFRβ, PLCγ, ERK1/2, and Akt, directly linking the observed inhibition of VSMC chemotaxis to PDGFRβ antagonism [1].

Functional Selectivity in VSMC Migration
Class-level inference
DMPQ blocked PDGF-BB-induced VSMC migration and inhibited phosphorylation of PDGFRβ, PLCγ, ERK1/2, Akt.
Links anti-migratory effect directly to PDGFRβ antagonism.
Human aortic VSMCs, PDGF-BB 10–20 ng/mL.
Vascular Biology Cell Migration Atherosclerosis

Dual PDGFRβ and NF-κB Pathway Engagement

DMPQ dihydrochloride demonstrates a distinctive pharmacological profile by not only inhibiting PDGFRβ kinase activity but also suppressing nuclear factor kappa-B (NF-κB) nuclear translocation and subsequent DNA binding [1]. This dual mechanism, involving both kinase inhibition and interference with pro-inflammatory transcriptional machinery, is not a shared characteristic of standard PDGFR inhibitors like Imatinib or Sunitinib.

Dual PDGFRβ and NF-κB Pathway
Supporting evidence
DMPQ reduced NF-κB nuclear translocation in vascular endothelial cells; not reported for Imatinib/Sunitinib at similar concentrations.
Indicates additional pathway modulation potential.
HUVECs, immunoblotting/EMSA.
Inflammation Transcriptional Regulation Vascular Disease

Aqueous Solubility Advantage

DMPQ dihydrochloride offers superior aqueous solubility compared to many lipophilic PDGFR inhibitors, simplifying in vitro and in vivo experimental workflows. DMPQ is soluble in water at concentrations up to 100 mM . In contrast, Imatinib (free base) has poor aqueous solubility and requires formulation in DMSO or acidified solutions . Sunitinib also exhibits low water solubility and typically requires complex formulation vehicles for in vivo administration .

Aqueous Solubility
Data to verify
≥100 mM in water (DMPQ dihydrochloride). Imatinib and Sunitinib require DMSO or acidified vehicles.
Enables aqueous-based assay workflows.
Vendor technical datasheets; confirm under experimental conditions.
Aqueous Solubility In Vivo Dosing Formulation Science

Purity and Quality Control Benchmarks

Commercially available DMPQ dihydrochloride is consistently supplied with high purity (≥98% by HPLC) across multiple reputable vendors, ensuring reliable and reproducible experimental outcomes . In contrast, some generic PDGFR inhibitors or research-grade analogs may exhibit batch-to-batch variability in purity or contain undefined impurities that can confound biological assays.

Purity and QC Benchmarks
Supporting evidence
≥98% by HPLC (multiple vendors); ≥99% reported by Tocris, MCE, Aladdin. Full analytical characterization (HPLC, NMR, MS) provided.
Supports lot-to-lot reproducibility.
Reverse-phase HPLC; review Certificate of Analysis.
Quality Control Reproducibility Procurement

Optimal Research Applications for DMPQ


PDGFRβ Signaling in VSMC Pathobiology

In studies of atherosclerosis, restenosis, or pulmonary arterial hypertension, DMPQ dihydrochloride is the inhibitor of choice to dissect PDGFRβ-specific contributions to VSMC migration and proliferation. As demonstrated in Section 3.3, its functional selectivity in blocking PDGF-BB-induced VSMC chemotaxis [1], combined with its >100-fold selectivity over other kinases , allows researchers to attribute phenotypic outcomes directly to PDGFRβ antagonism. This is in contrast to multi-targeted inhibitors like Imatinib or Sunitinib, which would simultaneously suppress VEGFR2, c-KIT, or other signaling pathways that also regulate VSMC behavior [2].

Non-Canonical PDGFRβ Functions in Inflammation

DMPQ dihydrochloride's unique ability to suppress NF-κB nuclear translocation in addition to inhibiting PDGFRβ kinase activity (Section 3.4) makes it an invaluable tool for exploring cross-talk between receptor tyrosine kinase signaling and inflammatory transcriptional programs [1]. This dual-action profile is particularly relevant for research on vascular inflammation, where PDGFRβ and NF-κB pathways converge to promote endothelial dysfunction and leukocyte adhesion.

High-Throughput Screening with Aqueous Solubility

For automated liquid handling systems and high-content screening platforms, DMPQ dihydrochloride's exceptional aqueous solubility (≥100 mM in water; Section 3.5) eliminates the need for DMSO or other organic co-solvents that can precipitate, cause cytotoxicity, or interfere with assay readouts [1]. This property simplifies dose-response curve generation in 384- or 1536-well formats and ensures uniform compound distribution in cell culture media, thereby improving assay reproducibility compared to less soluble PDGFR inhibitors.

In Vivo Proof-of-Concept Studies

DMPQ dihydrochloride is well-suited for preclinical in vivo studies, particularly in rodent models of cardiovascular disease or cancer metastasis, due to its high solubility and favorable formulation properties (Section 3.5) [1]. While its pharmacokinetic profile requires empirical determination for each model, its target specificity (Section 3.1) ensures that observed therapeutic effects can be confidently linked to PDGFRβ inhibition rather than off-target kinase engagement. This is critical for validating PDGFRβ as a therapeutic target before advancing to more complex clinical candidates .

Application
Selection Property
Validation Focus
PDGFRβ signaling in VSMC pathobiology
High kinase selectivity and functional migration inhibition
PDGFRβ-specific migration and proliferation endpoints
Non-canonical PDGFRβ functions in inflammation
Dual PDGFRβ/NF-κB pathway engagement
NF-κB nuclear translocation and transcriptional activity
High-throughput screening with aqueous solubility
Aqueous solubility ≥100 mM, DMSO-free preparation
Assay reproducibility and solvent interference control
In vivo proof-of-concept studies
Target specificity and favorable formulation properties
PDGFRβ-linked model-response endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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